![molecular formula C17H13BrN4O3S2 B2678013 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide CAS No. 391874-65-0](/img/structure/B2678013.png)
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromobenzyl group would likely be planar due to the structure of the benzene ring, while the thiadiazole ring might have a slightly twisted structure due to the presence of the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point. The presence of the nitro group could make it more reactive .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy : The use of zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a 1,3,4-thiadiazole moiety, has been studied for its potential in photodynamic therapy. This therapy is particularly useful in treating cancer due to the compound's good fluorescence properties and high singlet oxygen quantum yield, which are vital for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antiparasitic Activities
- Antimicrobial Activity : Various 1,3,4-thiadiazole derivatives have been explored for their antimicrobial properties. For example, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives demonstrated significant antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).
- Anti-Leishmanial Activity : Compounds like N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines have shown efficacy in vitro against the promastigote form of Leishmania major, a parasitic disease (Tahghighi et al., 2012).
Antituberculosis Agents
- Antituberculosis Agents : The synthesis and evaluation of 1,3,4-thiadiazole derivatives have been investigated for their potential as antituberculosis agents. This includes the study of compounds like 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles, showing varying degrees of activity against Mycobacterium tuberculosis (Foroumadi et al., 2004).
Anticonvulsant Potential
- Anticonvulsant Research : Studies have been conducted on derivatives of 1,3,4-thiadiazole for their potential as anticonvulsants. These compounds have demonstrated promising activity in models of seizure compared to classic drugs (Sych et al., 2018).
Structural and Chemical Analysis
- Structural Analysis : Research has been conducted on the crystal structure and quantum chemical analysis of molecules like 5‑bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole, which shares structural similarities. Such studies help in understanding the nature and strength of various intermolecular interactions, which are crucial for designing drugs with specific properties (Sowmya et al., 2020).
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s intended to be used in materials science, future research might focus on exploring its physical properties and potential applications .
Eigenschaften
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-13(3-2-4-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCDIROOZOPGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.